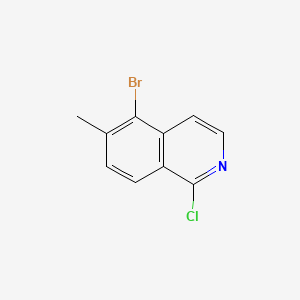

5-Bromo-1-chloro-6-methylisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

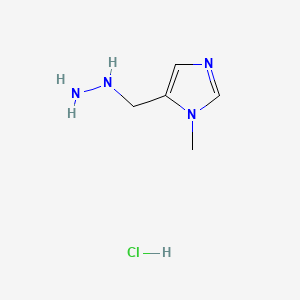

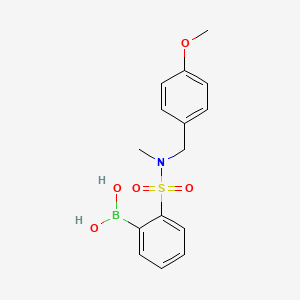

5-Bromo-1-chloro-6-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It is a solid substance under normal conditions .

Molecular Structure Analysis

The InChI code for 5-Bromo-1-chloro-6-methylisoquinoline is 1S/C10H7BrClN/c1-6-2-3-8-7 (9 (6)11)4-5-13-10 (8)12/h2-5H,1H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

5-Bromo-1-chloro-6-methylisoquinoline has a molecular weight of 256.53 . It is a solid at room temperature . The predicted boiling point is 359.8±37.0 °C and the predicted density is 1.591±0.06 g/cm3 .Scientific Research Applications

Photochromic Compounds Synthesis

5-Bromo-1-chloro-6-methylisoquinoline has been utilized in the synthesis of photochromic compounds. Specifically, it has been involved in the creation of new photochromic 6′-halo-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines] through the Duff formylation process. These compounds exhibit thermal and photo-induced isomerization, which has been studied using 1H NMR and UV spectroscopy. This application highlights the chemical's potential in the development of photochromic materials with various industrial and technological uses, such as in smart windows, optical data storage, and UV sensors (Voloshin et al., 2008).

Advanced Organic Synthesis

In another example of its scientific applications, 5-Bromo-1-chloro-6-methylisoquinoline has been used in organic synthesis, particularly in the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material. This process involves condensation and cyclization reactions crucial for the synthesis of complex organic molecules. The detailed study of these reactions contributes to the field of organic chemistry by providing insights into the synthesis of quinoline derivatives, which are valuable in medicinal chemistry for drug discovery (Wlodarczyk et al., 2011).

Catalytic Complex Formation

The compound has also been central to the development of novel catalytic complexes. For instance, cationic carbene complexes with no heteroatom in the ring containing the carbene carbon have been synthesized using 5-Bromo-1-chloro-6-methylisoquinoline. These complexes, characterized by NMR and X-ray crystallographic studies, are significant for catalysis research, offering potential advancements in catalytic processes, including organic synthesis and polymerization reactions (Schuster & Raubenheimer, 2006).

Process Chemistry Improvements

Furthermore, 5-Bromo-1-chloro-6-methylisoquinoline has been instrumental in process chemistry, particularly in the synthesis of key intermediates for drug discovery. By introducing a telescoping process, the synthesis route for 5-bromo-2-methylamino-8-methoxyquinazoline was optimized, significantly reducing the number of isolation processes and improving overall yield. This demonstrates the compound's role in enhancing the efficiency and sustainability of chemical processes in pharmaceutical research (Nishimura & Saitoh, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

5-bromo-1-chloro-6-methylisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-2-3-8-7(9(6)11)4-5-13-10(8)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUICJNIZASIEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676729 |

Source

|

| Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245647-25-9 |

Source

|

| Record name | 5-Bromo-1-chloro-6-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)

![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)